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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)aniline

Cat. No.: B1349954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic amine 4-(2-methoxyphenyl)aniline, also known as 2'-methoxybiphenyl-4-amine.

This compound serves as a valuable building block in medicinal chemistry and materials

science. Understanding its structural features through spectroscopic analysis is crucial for its

application in novel synthesis and development. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for these analytical techniques.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-(2-
methoxyphenyl)aniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR):

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -
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¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm Assignment

Data not available -

Note: Specific experimental data for 4-(2-methoxyphenyl)aniline was not available in the

public domain at the time of this publication. The tables are provided as a template for

expected data.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available - -

Note: Expected characteristic peaks would include N-H stretching, C-H aromatic stretching,

C=C aromatic stretching, and C-O stretching vibrations.

Table 3: Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity (%) Assignment

Data not available - -

Note: The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the

compound (C₁₃H₁₃NO, 199.25 g/mol ).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are standard procedures and can be adapted for the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-methoxyphenyl)aniline in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to encompass the expected range for aromatic and aliphatic

carbons (typically 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization -

EI). For GC-MS analysis, the sample is first vaporized and passed through a gas

chromatography column.

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data

(e.g., Time-of-Flight - TOF, or Orbitrap).

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range to include the expected molecular

ion.

The resulting spectrum will show the relative abundance of different ions as a function of

their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of an organic compound like 4-(2-methoxyphenyl)aniline.
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Caption: Workflow for the spectroscopic characterization of 4-(2-methoxyphenyl)aniline.

This guide serves as a foundational resource for professionals engaged in the synthesis and

application of 4-(2-methoxyphenyl)aniline. While specific experimental data is pending public

availability, the provided protocols and structural information offer a robust framework for its

analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-(2-Methoxyphenyl)aniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349954#spectroscopic-data-of-4-2-methoxyphenyl-
aniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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